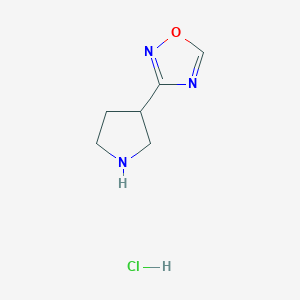
3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride
Descripción general
Descripción
- Structure : It contains a pyrrolidine ring fused with an oxadiazole ring, and the nitrogen atom in the pyrrolidine ring is substituted with a 3-pyrrolidinol group .
Synthesis Analysis
The synthesis of this compound involves the construction of the pyrrolidine-oxadiazole scaffold. Various synthetic strategies can be employed, including ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings (e.g., proline derivatives) . Specific reaction conditions and synthetic pathways would need to be explored in relevant literature.
Molecular Structure Analysis
The molecular structure of 3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride consists of a five-membered pyrrolidine ring fused with a 1,2,4-oxadiazole ring. The presence of the pyrrolidine ring contributes to its stereochemistry, and the non-planarity of the ring allows for increased three-dimensional coverage .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole derivatives have been synthesized and studied for their antimicrobial properties. For instance, derivatives containing piperidine or pyrrolidine rings have exhibited strong antimicrobial activity, indicating their potential as bases for developing new antimicrobial agents (Krolenko, Vlasov, & Zhuravel, 2016). Similarly, the synthesis and antimicrobial activity of these derivatives have been a focus of study, highlighting their structure-activity relationship and potential therapeutic applications (Krolenko, Vlasov, & Zhuravel, 2016).
Anticancer Activity
The potential anticancer properties of 1,2,4-oxadiazole derivatives, including those with pyrrolidine substituents, have been explored in various studies. Research indicates that these compounds can act as apoptosis inducers and possess activity against cancer cell lines, making them promising candidates for anticancer drug development (Zhang et al., 2005). Further, substituted 1,3,4-oxadiazolyl tetrahydropyridines have been synthesized and evaluated for their anticancer activities, underlining the importance of the tetrahydropyridine (THP) moiety in enhancing biological activity (Redda & Gangapuram, 2007).
Tuberculostatic Activity
The synthesis and evaluation of 1,2,4-oxadiazole derivatives for tuberculostatic activity have also been reported, with some compounds demonstrating potential efficacy against Mycobacterium tuberculosis. This suggests their possible use in the treatment of tuberculosis, offering a new avenue for the development of anti-TB drugs (Foks et al., 2004).
Propiedades
IUPAC Name |
3-pyrrolidin-3-yl-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O.ClH/c1-2-7-3-5(1)6-8-4-10-9-6;/h4-5,7H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIHKSJIZCWVLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=NOC=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



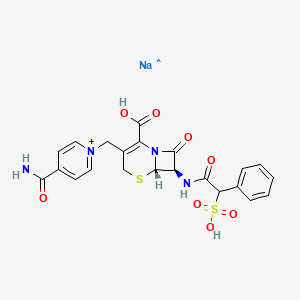
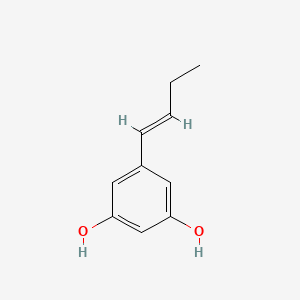
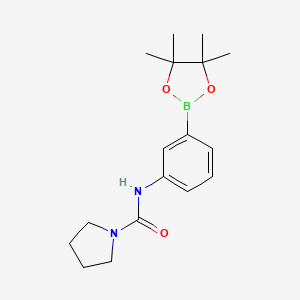
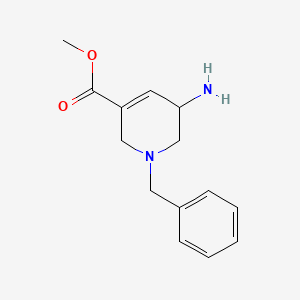






![Racemic-(3aR,8aS,8bS)-7-tosyldecahydropyrrolo[3,4-e]isoindol-3(2H)-one](/img/structure/B1436060.png)


